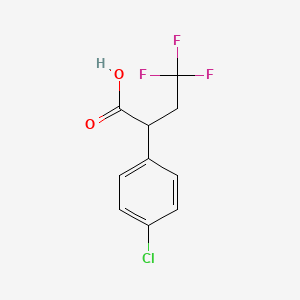

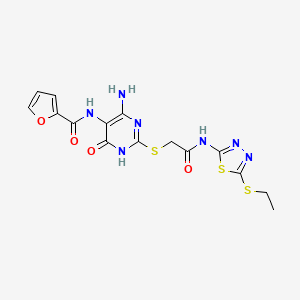

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

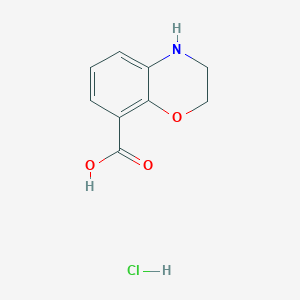

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide, commonly referred to as CBO, is a synthetic compound that has been extensively used in scientific research. CBO is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in apoptosis. Due to its unique mechanism of action, CBO has been studied extensively for its potential therapeutic applications in cancer treatment.

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

Researchers have developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences. This methodology is not only operationally simple and high yielding but also provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing its potential in the field of organic chemistry (Mamedov et al., 2016).

Reactivity and Characterization

The reactivity of oxalamide-based carbenes has been investigated, revealing their potential in cyclopropanation reactions and the formation of novel compounds through reactions with styrene, methyl acrylate, and elemental selenium. Such studies are pivotal for understanding the fundamental reactivity of these compounds and their application in catalysis (Braun et al., 2012).

Coordination Chemistry

The use of dissymmetrical oxamidate ligands in constructing metal-organic networks has been explored, demonstrating the ability to synthesize novel coordination polymers with unique structures and properties. This research highlights the potential of such compounds in material science, particularly in the development of new magnetic materials (Liu et al., 2010).

Catalysis

The synthesis and characterization of novel compounds have also shown significant activity as catalysts in transfer hydrogenation reactions, further demonstrating the utility of oxalamide derivatives in catalytic applications. These findings open up new avenues for the development of efficient and selective catalytic processes (Abubakar et al., 2019).

Advanced Materials

Furthermore, the design and synthesis of oxalamide and acetamide derivatives have been directed towards the development of anticonvulsants, showcasing the broader applicability of these compounds beyond their traditional scope. Although the primary focus was on pharmaceutical applications, the methodologies and synthetic routes developed can offer insights into the design of functional materials with specific biological activities (Nikalje et al., 2012).

Propiedades

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-chlorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4/c19-12-7-3-1-5-10(12)9-21-17(24)18(25)22-14-11-6-2-4-8-13(11)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYXUUANNQWWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2629707.png)

![[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetonitrile](/img/structure/B2629709.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629717.png)